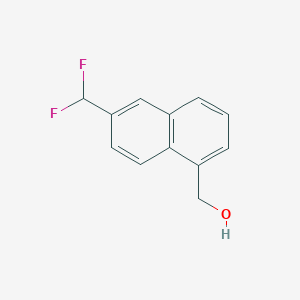
2-(Difluoromethyl)naphthalene-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)naphthalene-5-methanol is an organic compound with the molecular formula C12H10F2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a difluoromethyl group and a methanol group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-5-methanol typically involves the introduction of the difluoromethyl group and the methanol group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. This can be achieved through the reaction of naphthalene with difluoromethylating agents such as FSO2CF2CO2TMS or CF2N2 under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using similar reagents and catalysts as in laboratory synthesis. The scalability of these reactions and the availability of difluoromethylating agents are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)naphthalene-5-methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the methanol group to a methyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield 2-(Difluoromethyl)naphthalene-5-carboxylic acid, while reduction can produce 2-(Difluoromethyl)naphthalene.
Applications De Recherche Scientifique
2-(Difluoromethyl)naphthalene-5-methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)naphthalene-5-methanol involves its interaction with molecular targets and pathways in biological systems. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The methanol group can participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Difluoromethyl)naphthalene-5-methanol include:
- 2-(Trifluoromethyl)naphthalene
- 2-(Chloromethyl)naphthalene
- 2-(Bromomethyl)naphthalene
Uniqueness
The uniqueness of this compound lies in the presence of both the difluoromethyl and methanol groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the methanol group provides a site for further chemical modifications .
Propriétés
Formule moléculaire |
C12H10F2O |
|---|---|
Poids moléculaire |
208.20 g/mol |
Nom IUPAC |
[6-(difluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)9-4-5-11-8(6-9)2-1-3-10(11)7-15/h1-6,12,15H,7H2 |
Clé InChI |
MWNONQUHOICMJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


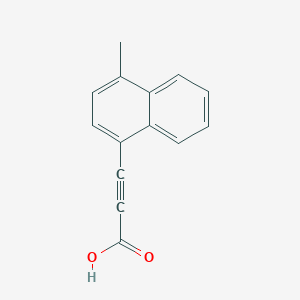

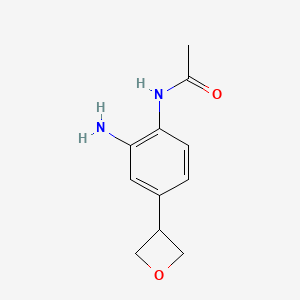
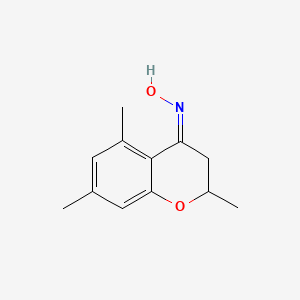

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)


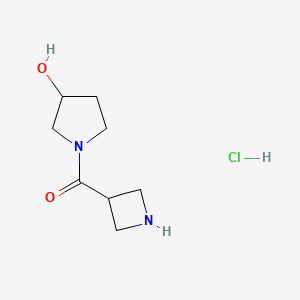
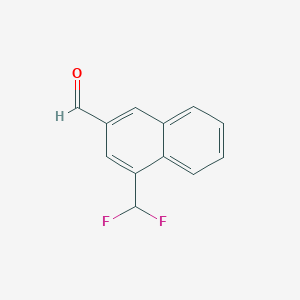

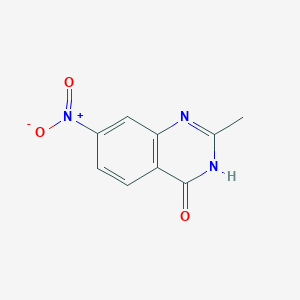
![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)

